molecular formula C18H24N2O5 B7094038 CID 132389247

CID 132389247

Cat. No.: B7094038
M. Wt: 348.4 g/mol
InChI Key: RATDRPCXXZSXFH-UHFFFAOYSA-N
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Description

CID 132389247 is a compound cataloged in PubChem, a public database for chemical structures and biological activities. This absence limits a detailed characterization of its physicochemical properties, synthesis pathways, or biological roles. In general, PubChem entries for such compounds include molecular formulas, weights, solubility, and bioactivity profiles, but these details require external validation from primary literature or specialized databases .

Properties

InChI

InChI=1S/C18H24N2O5/c1-3-20(4-2)16(21)19-14-7-5-6-13-15(14)18(24-10-11-25-18)12-17(13)22-8-9-23-17/h5-7H,3-4,8-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATDRPCXXZSXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=CC2=C1C3(CC24OCCO4)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The search results primarily describe CID 135147352 (synonyms: YM281, DA-79045), a complex organic molecule with a molecular formula of C56H71N7O9S\text{C}_{56}\text{H}_{71}\text{N}_{7}\text{O}_{9}\text{S} and a molecular weight of 1018.3 g/mol. Its structure includes a pyrrolidine-2-carboxamide core with multiple aromatic and heterocyclic substituents, as evidenced by the SMILES string provided. The presence of a thiazole ring and ether linkages suggests potential biological activity, though pharmacological data are absent in the sources.

Synthetic Challenges

The compound’s large size (56 carbon atoms) and flexibility complicate conformer generation, as noted in its 3D structural analysis. Such molecules typically require multi-step syntheses with careful stereochemical control, as demonstrated in the preparation of LY411575.

Comparative Synthesis Strategies for Related Pharmaceuticals

AZD9291 Intermediate Synthesis

The patent US10167275B2 outlines a seven-step synthesis for an AZD9291 precursor:

  • Amidation : 2-Fluoro-4-methoxyaniline reacts with acryloyl chloride in dichloromethane using triethylamine as a base, yielding N-(2-fluoro-4-methoxy)phenyl-2-propenamide (86% yield).

  • Substitution : The fluoro group is displaced by N1,N1,N2-trimethyl-1,2-ethylenediamine in N,N-dimethylacetamide at 85–95°C, facilitated by diisopropylethylamine.

  • Nitrification : Nitric acid introduces a nitro group, followed by reduction using hydrazine hydrate/FeCl3 to an amine.

  • Guanidination : Reaction with hydrogen cyanamide in n-butanol at 90°C forms the final intermediate.

This route emphasizes atom economy, with an overall yield of 13.6% after purification.

LY411575 Synthesis

The γ-secretase inhibitor LY411575 is synthesized via a microwave-assisted lactamization, achieving a 45% yield improvement over conventional methods. Key steps include:

  • Lactam Formation : Dibenzazepinone synthesis under microwave irradiation (150°C, 20 min).

  • Diastereomer Separation : Flash chromatography isolates the active (7S)-isomer without chiral HPLC.

This method highlights the utility of microwave techniques in accelerating seven-membered ring formations.

MIDD0301 Scale-Up

An optimized synthesis for the GABA modulator MIDD0301 employs tert-BuOK (1.1 equiv) and diethyl chlorophosphate (1.3 equiv) at 0°C, followed by ethyl isocyanate addition. The process achieves >95% purity after recrystallization, demonstrating scalability to kilogram quantities.

Critical Evaluation of Methodological Gaps

Absence of Direct Data for CID 132389247

No sources explicitly detail the synthesis of this compound. The closest analog, CID 135147352, lacks published preparation methods in the analyzed literature. This gap may stem from:

  • Proprietary Restrictions : Early-stage investigational compounds often have undisclosed synthetic routes.

  • Structural Complexity : High molecular weight (1018 g/mol) and multiple stereocenters complicate route design.

Extrapolation from Known Methods

The AZD9291 intermediate synthesis suggests that CID 135147352’s ether and amide linkages could be formed via:

  • Mitsunobu Reactions : For ether synthesis between phenolic –OH and alcohols.

  • HATU-Mediated Amidation : To couple carboxylic acid and amine fragments.

Industrial-Scale Considerations

Solvent and Catalyst Selection

The AZD9291 process uses N,N-dimethylacetamide for substitution reactions, while LY411575 employs toluene for microwave steps. For CID 135147352’s polar groups, DMF or DMAc would likely serve as optimal dipolar aprotic solvents.

Purification Challenges

Silica gel chromatography (as in LY411575 ) may be inadequate for CID 135147352 due to its size. Preparative HPLC with C18 columns and acetonitrile/water gradients would be necessary, albeit costly.

Chemical Reactions Analysis

Types of Reactions

CID 132389247 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

CID 132389247 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 132389247 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 132389247, we adopt a methodological framework for comparing structurally or functionally analogous compounds, as exemplified in the evidence. For instance:

Structural Analogs

compares steroid derivatives (e.g., DHEAS, TC, TLC) based on their orientation and binding interactions (Figure 8) . If this compound belongs to a similar class (e.g., steroids or bile acids), its comparison would focus on:

  • Backbone modifications (e.g., hydroxylation, sulfation).
  • 3D conformational overlaps (steroid ring orientation).
  • Substituent groups influencing substrate specificity or inhibition potency.

Functional Analogs

and highlight comparisons based on physicochemical properties (e.g., solubility, LogP, bioavailability) and synthetic accessibility . For example:

Property This compound (Hypothetical) CID 12594 (DHEAS) CID 3749 (Irbesartan) CID 7254-19-5 (Hypothetical)
Molecular Weight 426.6 g/mol 428.5 g/mol 240.05 g/mol
LogP 1.2 4.5 0.03 (Consensus)
Solubility Low Moderate 0.052 mg/ml
Biological Role Sulfated steroid Angiotensin II inhibitor CYP1A2 inhibitor
Synthetic Method Enzymatic sulfation Multi-step organic synthesis Pd-catalyzed cross-coupling

Key Observations

Structural Diversity : Steroid analogs (e.g., DHEAS) prioritize functional groups for enzyme interactions, while small molecules like irbesartan focus on aromaticity and hydrogen-bonding motifs for receptor binding .

Bioavailability : Compounds with lower molecular weight (e.g., CID 7254-19-5) often exhibit better membrane permeability but may lack target specificity .

Synthetic Complexity : Pd-catalyzed methods (as in CID 7254-19-5) enable precise functionalization but require stringent conditions compared to enzymatic pathways .

Research Findings and Limitations

  • Data Gaps : The absence of explicit data for this compound in the provided evidence precludes definitive conclusions. For rigorous analysis, structural elucidation (e.g., NMR, X-ray crystallography) and bioactivity assays (e.g., IC50 measurements) are essential .
  • Methodological Consistency : Comparative studies must standardize parameters like assay conditions, computational models (e.g., LogP predictions), and synthetic protocols to minimize bias .

Q & A

Q. What are key elements of a publishable discussion section for this compound studies?

  • Contrast findings with prior work, highlighting novel insights (e.g., "Our results conflict with [Author et al., 20XX] due to differences in [specific factor]"). Discuss limitations (e.g., in vitro-to-in vivo extrapolation) and propose follow-up experiments. Avoid speculation unsupported by data .

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